10α-Methoxy-9,10-dihydrolysergol-d3
Description
Historical Context within Ergot Alkaloid Research
The development of this compound emerges from a rich historical foundation in ergot alkaloid research spanning several centuries. Ergot alkaloids, first identified in the parasitic fungus Claviceps purpurea, have evolved from medieval poisons causing devastating ergotism outbreaks to sophisticated pharmaceutical compounds. The historical progression of ergot research began with early observations of St. Anthony's fire, a condition now understood as ergotism caused by consuming rye infected with Claviceps purpurea.
The systematic study of ergot alkaloids commenced in 1906 with the discovery of ergotoxine and its adrenolytic activity by Barger, Carr, and Dale. This foundational work established the pharmacological potential of ergot derivatives, leading to the isolation of ergotamine in 1918 by Stoll, which became the first chemically pure ergot alkaloid with widespread therapeutic applications. The subsequent discovery of ergonovine in 1935, identified simultaneously in four separate laboratories, marked a significant milestone in understanding the specific oxytocic principles of ergot.
Modern ergot alkaloid research has been revolutionized by advances in genome sequencing technology, enabling the identification of gene clusters involved in ergot alkaloid biosynthesis from various fungal genera including Claviceps, Aspergillus, Penicillium, and Epichloë. These developments have facilitated the functional characterization of key genes and biosynthetic pathways, providing essential knowledge for synthetic biology applications in producing ergot alkaloids and their derivatives.
The incorporation of deuterium labeling into ergot alkaloid research represents a contemporary evolution in this historical trajectory. Deuterium substitution in pharmaceutical compounds began in the early 1960s with studies on deuterated tyramine and morphine. However, the systematic application of deuteration to ergot alkaloids, particularly for analytical purposes, reflects more recent advances in isotopic labeling techniques and mass spectrometry methodologies.
Structural Classification in the Ergoline Family
This compound belongs to the ergoline family, characterized by a distinctive tetracyclic indole alkaloid structure that forms the backbone of numerous naturally occurring and synthetic compounds. The ergoline skeleton consists of an indole ring system fused to a phenylethylamine moiety, creating a rigid tetracyclic framework that serves as the foundation for diverse pharmacological activities.
The compound's molecular formula is C₁₇H₁₉D₃N₂O₂, with a molecular weight of 289.39 grams per mole. The structural architecture incorporates several key modifications to the basic ergoline framework. The 10α-methoxy substitution introduces a methoxy group at the 10α position, significantly influencing the compound's chemical properties and biological activity. The 9,10-dihydro modification indicates saturation of the double bond between carbons 9 and 10, distinguishing it from unsaturated ergoline derivatives.
The deuterium labeling, indicated by the d3 designation, involves the replacement of three hydrogen atoms with deuterium isotopes. According to analytical data, the isotopic purity exceeds 99.9 percent, with the normalized intensity showing d0 = 0.00%, d1 = 0.00%, d2 = 0.00%, and d3 = 100.00%. This high isotopic purity is essential for accurate analytical applications, ensuring minimal interference from non-deuterated species during mass spectrometric analysis.
Within the broader classification of ergoline derivatives, this compound falls into the clavine group, one of three main classes of substituted ergolines. The clavine group is distinguished from water-soluble lysergamides and water-insoluble ergopeptines by its simpler structure and lack of complex peptide moieties. This classification is significant because clavines generally exhibit different pharmacological profiles compared to their more complex ergoline relatives.
The compound's stereochemistry follows the (6aR,9R,10aS) configuration, as indicated by its systematic name [(6aR,9R,10aS)-10a-methoxy-7-methyl-4-(trideuteriomethyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol. This specific stereochemical arrangement is crucial for its analytical applications and metabolic behavior.
Significance as an Analytical Reference Standard
Properties
Molecular Formula |
C₁₇H₁₉D₃N₂O₂ |
|---|---|
Molecular Weight |
289.39 |
Synonyms |
10-O-Methyllumilysergol-d3; 10-Methoxydihydrolysergol-d3; 10-O-Methyllumilysergol-d3; 10α-Methoxy-9,10-dihydrolysergol-d3; 10α-Methoxydihydrolysergol-d3; 10α-Methoxylumilysergol-d3; 8β-(Hydroxymethyl)-10α-methoxy-6-methylergoline-d3; Luol-d3; O10-Met |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Research
10α-Methoxy-9,10-dihydrolysergol-d3 is primarily utilized as an active pharmaceutical ingredient (API) in research settings. It serves as a valuable tool for studying the pharmacokinetics and metabolism of lysergol derivatives. The compound's labeled form allows for precise tracking in biological systems, facilitating the understanding of its effects and interactions within the body .
Metabolite Studies
This compound is also significant in metabolite studies, particularly concerning lysergic acid diethylamide (LSD). As a metabolite of LSD, this compound can be used to trace metabolic pathways and understand the biochemical processes involved in LSD metabolism within human subjects .
Neuroscience Research
In neuroscience, the compound's interaction with serotonin receptors makes it a candidate for studying psychotropic effects. Its structural similarities to other ergoline derivatives allow researchers to explore its potential psychoactive properties and therapeutic applications in treating mood disorders or other neurological conditions .
Analytical Chemistry
The compound is employed in analytical chemistry as a standard reference material for developing and validating analytical methods such as mass spectrometry and chromatography. Its unique isotopic labeling enhances sensitivity and specificity in detection methods, making it crucial for accurate quantification of related compounds in complex biological matrices .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Research | Used as an API for studying drug metabolism and pharmacokinetics | Enables precise tracking of drug interactions |
| Metabolite Studies | Investigates metabolic pathways of LSD and its derivatives | Enhances understanding of biochemical processes |
| Neuroscience Research | Explores psychoactive properties related to serotonin receptors | Potential therapeutic applications for mood disorders |
| Analytical Chemistry | Standard reference material for analytical method validation | Improves accuracy in detection and quantification |
Case Studies
- Pharmacokinetic Studies : Research involving this compound has demonstrated its utility in pharmacokinetic modeling, providing insights into absorption rates and metabolic clearance profiles when administered alongside other ergoline compounds.
- Metabolic Pathway Analysis : A study focused on the urinary excretion patterns of this compound revealed significant data regarding its role as a metabolite of LSD, highlighting how different dosages affect metabolic rates in human subjects.
- Neuropharmacological Effects : Experimental studies have shown that derivatives like this compound can modulate serotonin receptor activity, suggesting potential applications in developing treatments for anxiety or depression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Pharmacokinetic and Analytical Comparisons
- Detection Sensitivity: MDL-d3’s deuterium labeling provides a distinct mass shift (+3 Da) in mass spectrometry, improving quantification accuracy compared to non-deuterated MDL .
- In contrast, MDL is endogenously formed from nicergoline and MMDL, with a plasma half-life of ~2–3 hours in humans .
- Cost: MDL-d3 is significantly more expensive (e.g., €2,846/25 mg) than non-deuterated MDL (€2,453/25 mg) due to isotopic synthesis complexity .
Crystallographic and Conformational Data
- Crystal Structure: Non-deuterated MDL (MeLuol) crystallizes in the orthorhombic system (space group P2₁2₁2₁), with minimal conformational changes upon borane complexation .
- Spectral Data : MDL-d3 exhibits NMR and IR profiles nearly identical to MDL, except for deuterium-related shifts (e.g., ¹H-NMR signals at δ 3.21 for CH₃ vs. absence in d3) .
Preparation Methods
O-Methylation with Deuterated Methylating Agents
The most efficient route involves substituting the hydroxyl group of 10α-hydroxy-9,10-dihydrolysergol with a trideuteromethoxy group. This method employs deuterated methylating agents, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) , under basic conditions.
Reaction Mechanism :
-
Deprotonation : The hydroxyl group at the 10α position is deprotonated using a strong base (e.g., NaH or Ag₂O).
-
Nucleophilic Substitution : CD₃I reacts with the alkoxide intermediate, replacing the hydroxyl group with -O-CD₃.
-
Quenching : The reaction is quenched with aqueous NH₄Cl, followed by extraction using organic solvents (e.g., dichloromethane).
Key Considerations :
-
Reagent Purity : CD₃I must be ≥99% isotopically pure to minimize protiated contamination.
-
Temperature : Reactions are conducted at 0–25°C to prevent degradation of the ergoline backbone.
-
Yield : Typical yields range from 60–75%, contingent on the steric hindrance of the ergoline structure.
Optimization of Reaction Conditions
Optimizing the O-methylation reaction improves yield and isotopic purity. Critical parameters include:
| Parameter | Optimal Value | Impact on Reaction |
|---|---|---|
| Base | Ag₂O (2 eq) | Minimizes side reactions |
| Solvent | Anhydrous DMF | Enhances solubility of intermediates |
| Reaction Time | 12–16 h | Ensures complete substitution |
| CD₃I Concentration | 1.5 eq | Balances cost and efficiency |
Data from stability studies indicate that prolonged reaction times (>24 h) lead to ergoline decomposition, evidenced by HPLC purity dropping below 90%.
Purification and Characterization Techniques
Post-synthesis purification ensures the compound meets analytical standards (>95% purity).
Chromatographic Purification
Spectroscopic Characterization
-
NMR : ¹H NMR confirms the absence of protiated methoxy signals (δ 3.3 ppm for -O-CH₃ vs. absence for -O-CD₃).
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 289.39 [M+H]⁺, with a 3 Da shift compared to the non-deuterated analog.
Rigorous quality control is essential for reference standards:
| Test | Method | Acceptance Criteria |
|---|---|---|
| Isotopic Purity | LC-MS/MS | ≥98% D₃ incorporation |
| Chemical Purity | HPLC-UV (254 nm) | ≥95% |
| Residual Solvents | GC-FID | ≤0.1% (ICH Q3C guidelines) |
The enzyme immunoassay described by Chen et al. (1996) adapts to quantify trace impurities, achieving a detection limit of 0.1 ng/mL.
Applications in Research and Development
As a stable isotope-labeled internal standard, this compound enhances the accuracy of pharmacokinetic studies for ergoline-derived therapeutics, such as nicergoline metabolites. Its utility in receptor binding assays (e.g., 5-HT receptor studies) further underscores its versatility .
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for identifying and quantifying 10α-Methoxy-9,10-dihydrolysergol-d3 in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is commonly used due to its sensitivity in detecting deuterated analogs. For example, in pharmacokinetic studies, reverse-phase HPLC with UV detection (λ = 280 nm) has been validated for quantifying the non-deuterated metabolite (MDL) in human plasma, achieving a lower limit of quantification (LLOQ) of 2 ng/mL . Deuterated analogs require MS detection to distinguish isotopic peaks from endogenous interferences.
Q. How is the crystal structure of this compound resolved, and what are its key stereochemical features?
- Methodological Answer : X-ray crystallography using programs like ORTEP-III (with GUI for Windows) enables visualization of stereochemistry. For the non-deuterated parent compound (CAS 35121-60-9), studies confirm the (8β) configuration of the methanol group and the 10α-methoxy substituent, critical for receptor binding . Deuterated analogs retain this configuration, but isotopic substitution may require neutron diffraction for precise H/D position mapping.
Q. What solvent systems and stability conditions are recommended for handling this compound in vitro?
- Methodological Answer : The compound is soluble in methanol, DMSO, or ethanol (≥5 mg/mL). Stability studies recommend storage at -20°C under inert gas (argon) to prevent oxidation. Avoid aqueous buffers with pH > 8.0, as alkaline conditions may hydrolyze the methoxy group .
Advanced Research Questions
Q. How do isotopic purity and deuterium placement in this compound affect pharmacokinetic (PK) and metabolic studies?
- Methodological Answer : Deuteration at the 1-methyl position (as in TR-M262297) reduces metabolic N-demethylation, extending half-life. Isotopic purity (>98% D) must be verified via ¹H-NMR or high-resolution MS to avoid misinterpretation of PK data. Contradictions in metabolic rates between deuterated and non-deuterated analogs may arise from isotope effects on CYP450 enzyme interactions .
Q. What experimental models are suitable for investigating the neuroprotective mechanisms of this compound?
- Methodological Answer :
- In vitro : Primary neuronal cultures treated with oxidative stressors (e.g., H₂O₂) to assess glutathione (GSH) depletion and lipid peroxidation inhibition.
- In vivo : Rodent models of neuroleptic-induced oxidative damage (e.g., haloperidol-treated rats) with histopathological and biochemical endpoints (e.g., malondialdehyde levels).
- Mechanistic studies : Radiolabeled analogs (³H or ¹⁴C) track tissue distribution and receptor binding affinity via autoradiography .
Q. How can researchers resolve contradictory data between in vitro receptor binding assays and in vivo efficacy studies for this compound?
- Methodological Answer : Discrepancies may stem from:
- Protein binding differences : Use equilibrium dialysis to compare free fractions in plasma vs. buffer.
- Metabolite interference : Employ LC-MS to differentiate parent compound from metabolites (e.g., MDL) in vivo.
- Species-specific metabolism : Cross-validate in human hepatocyte models and transgenic rodents expressing human CYP enzymes .
Q. What strategies mitigate isotopic interference when using this compound in tracer studies?
- Methodological Answer :
- Chromatographic separation : Optimize LC gradients to resolve D-labeled peaks from endogenous analogs.
- Data correction : Apply mathematical deconvolution to MS spectra to account for natural abundance ²H/¹³C isotopes.
- Synthetic controls : Co-administer non-deuterated standards to quantify isotopic cross-talk .
Methodological Guidelines for Reproducibility
- Structural Validation : Always cross-reference crystallographic data (e.g., CCDC entries) with computational models (DFT or molecular dynamics) to confirm deuterium placement .
- Analytical Validation : Follow FDA/EMA guidelines for bioanalytical method validation (precision, accuracy, matrix effects) when adapting assays for deuterated compounds .
- Ethical Reporting : Disclose isotopic purity, synthetic routes, and stability data in publications to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
